molecular formula C18H20N2O4S B2511657 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide CAS No. 921811-89-4

2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide

Cat. No. B2511657
CAS RN: 921811-89-4
M. Wt: 360.43
InChI Key: DNLONAHZSBMJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential therapeutic applications. In the context of 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide, similar compounds have been synthesized and studied for their biochemical properties. For instance, a series of N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, with detailed structure-activity relationship (SAR) analysis and biochemical characterization . Another study involved the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, starting with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by subsequent reactions to yield a series of new derivatives . These examples demonstrate the synthetic routes that could be relevant to the compound of interest.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. In the case of the compound , while the exact structure analysis is not provided, related compounds have had their structures determined using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as single crystal X-ray diffraction . These techniques are essential for confirming the identity and purity of the synthesized compounds and for understanding the relationship between their structure and function.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be complex and is influenced by their molecular structure. For example, O2-(N-hydroxy(methoxy)-2-ethanesulfonamido) protected diazen-1-ium-1,2-diolates were synthesized and shown to release nitric oxide via a base-induced β-elimination cleavage reaction . This type of chemical reactivity is significant as it can be harnessed for therapeutic purposes, such as the controlled release of bioactive gases.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, including solubility, melting point, and stability, are important for their practical application. While the specific properties of 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide are not detailed in the provided papers, related compounds have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase, and their potential as therapeutic agents for conditions such as Alzheimer’s disease . The inhibitory activity and kinetic mechanism of these compounds provide insight into their chemical properties and their interaction with biological systems.

Scientific Research Applications

Chemical Structure Analysis and Synthesis

In the realm of chemical structure analysis, oxoindolyl α-hydroxy-β-amino acid derivatives, closely related to the compound , have been studied. These derivatives include methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-methyl-2-oxoindolin-3-yl}-2-methoxy-2-phenylacetate and others, revealing the diastereoselectivity of reactions involving α-diazoesters and isatin imines. Their structures also involve intramolecular N-H···O hydrogen bonds and C-H···O hydrogen-bond interactions, demonstrating interesting chemical properties (Ravikumar et al., 2015).

Synthesis of Derivatives and Potential Applications

A synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide has been documented, providing a framework for the development of similar compounds for various applications (Kariuki et al., 2022).

Photodynamic Therapy and Cancer Treatment

Research has shown the potential of benzenesulfonamide derivative groups containing Schiff base in photodynamic therapy for cancer treatment. These compounds, like the zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, show high singlet oxygen quantum yield, crucial for Type II mechanisms in cancer therapy (Pişkin et al., 2020).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of various sulfonamide derivatives have been evaluated. For instance, the synthesis of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides showed notable in vitro antimicrobial and anticancer activities (Kumar et al., 2014).

Cytotoxicity and Antiviral Activities

Derivatives of 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides have been synthesized and screened for various activities. Their cytotoxicity against human and murine cells, along with antiviral activity, has been assessed, showing promising results (Karki et al., 2012).

Antibacterial Agents

The synthesis of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides showed potential as antibacterial agents, particularly against Escherichia coli. These compounds were evaluated for their biofilm inhibitory action and cytotoxicity behavior, underscoring their potential as therapeutic agents (Abbasi et al., 2019).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-20-17-8-5-15(11-14(17)12-18(20)21)19-25(22,23)10-9-13-3-6-16(24-2)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLONAHZSBMJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.